![molecular formula C17H26N4O4 B5594106 N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5594106.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-1-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of spiropyran derivatives, including compounds similar to the one of interest, often involves multi-step chemical processes. These processes may include the Prins cascade cyclization, as seen in the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting a method for coupling aldehydes with N-hydroxyethyl derivatives to produce spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).
Molecular Structure Analysis
Structural analysis of related compounds, such as methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, reveals that these molecules often exhibit complex three-dimensional structures, confirmed through single crystal X-ray diffraction. This technique provides detailed information on the arrangement of atoms within the molecule and the spatial orientation of substituents (Kirillov et al., 2010).
Chemical Reactions and Properties
Spiro compounds, including those similar to the compound , participate in a variety of chemical reactions. The reactivity is often influenced by the presence of functional groups such as carboxamide, which can undergo nucleophilic attack, and the spiro linkage, which may impart unique electronic properties affecting reactivity. For instance, the synthesis and reactions of spiropyrans demonstrate the versatility of these compounds in forming various derivatives through reactions with different reagents (Löpfe et al., 2010).
Physical Properties Analysis
Spiro compounds' physical properties, such as solubility, melting point, and crystallinity, can be significantly affected by their molecular structure. For example, the crystal structure analysis of related compounds offers insights into their solid-state properties, molecular packing, and hydrogen bonding patterns, which are crucial for understanding their behavior in different environments (Zeng et al., 2021).
properties
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-5-methyl-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-12-9-14(20-21(12)11-15(22)18-2)16(23)19-13-3-6-25-17(10-13)4-7-24-8-5-17/h9,13H,3-8,10-11H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSNJKYTOLDFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC)C(=O)NC2CCOC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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